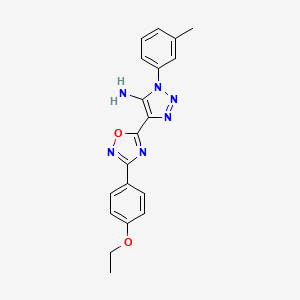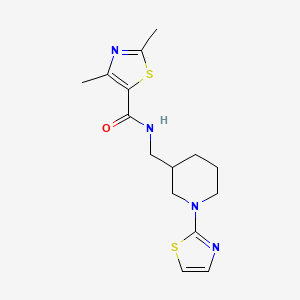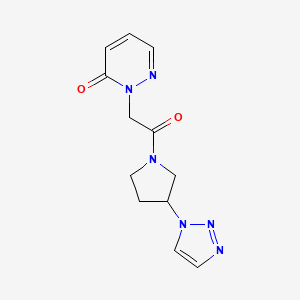
2-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Applications
The foundational work in aromatic heterocyclic chemistry encompasses a broad spectrum of heterocycles, including pyridines, pyrazoles, and triazoles, underscoring their significance in various scientific applications (D. Davies, 1992). These core structures serve as pivotal building blocks in medicinal chemistry, material science, and organic synthesis, demonstrating their versatility and potential for innovation in the development of new therapeutic agents and materials.
Antiviral Activity of Heterocyclic Systems
Research into the conversion of furanones into heterocyclic systems, including pyrazoles and pyridazinones, has shown promising antiviral activities against HAV and HSV-1 viruses. This highlights the potential of heterocyclic compounds in the development of new antiviral drugs and the importance of exploring their biological activities (A. Hashem et al., 2007).
Molecular Docking and Biological Activity
A study on triazolopyridine and pyridine–pyrazole hybrid derivatives, initiated from hydrazinyl pyridine-carbonitrile, explores their antimicrobial and antioxidant activities through molecular docking. These findings suggest the critical role of heterocyclic compounds in drug discovery and the importance of computational methods in predicting biological activity (E. M. Flefel et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of a 1,2,3-triazole moiety and a pyridazinone ring . These structural features are common in many bioactive compounds, suggesting potential interactions with various enzymes or receptors.
Mode of Action
Compounds containing a1,2,3-triazole moiety and a pyridazinone ring have been reported to exhibit a wide range of biological activities . The triazole ring is a versatile pharmacophore in medicinal chemistry, known for its role in molecular recognition and binding to biological targets. The pyridazinone ring is a bioisostere of several other heterocyclic rings and can influence the lipophilicity, electronic distribution, and conformational aspects of the molecule, potentially enhancing its biological activity .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The presence of the 1,2,3-triazole moiety and the pyridazinone ring may influence these properties, potentially enhancing the compound’s stability, solubility, and permeability . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The 1,2,3-triazole moiety and the pyridazinone ring may enhance the compound’s stability under various conditions . .
Propiedades
IUPAC Name |
2-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-11-2-1-4-14-18(11)9-12(20)16-6-3-10(8-16)17-7-5-13-15-17/h1-2,4-5,7,10H,3,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSKIDOYHHULKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

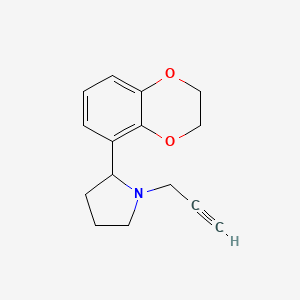
![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)

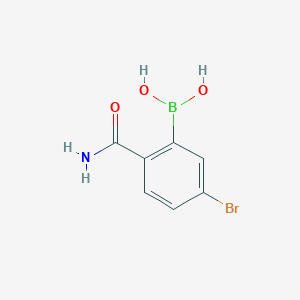
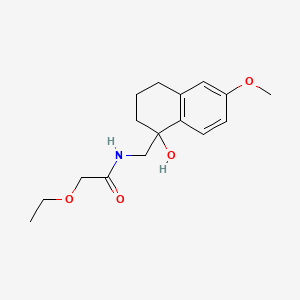
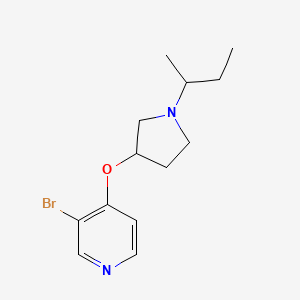


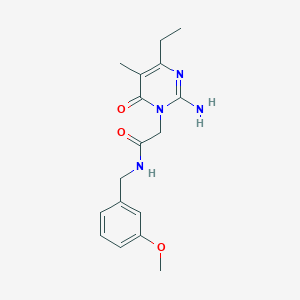
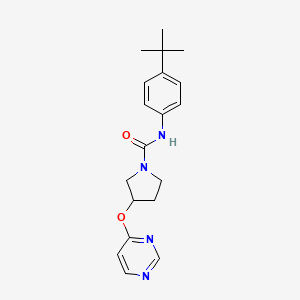
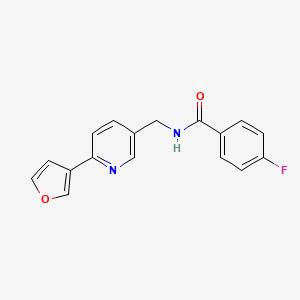
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2877378.png)
